4-(3-Bromo-2-methylpropyl)-1-ethyl-1h-pyrazole
Description
Properties
Molecular Formula |
C9H15BrN2 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
4-(3-bromo-2-methylpropyl)-1-ethylpyrazole |
InChI |
InChI=1S/C9H15BrN2/c1-3-12-7-9(6-11-12)4-8(2)5-10/h6-8H,3-5H2,1-2H3 |
InChI Key |
FCEDHDPTWJVXSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC(C)CBr |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Example (Adapted from CN104844567A and WO2021096903A)
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of 3-methyl-5-bromopyrazole | Condensation of 3-aminocrotononitrile with hydrazine hydrate, reflux 60–90 °C, 8–24 h | High | Pyrazole ring closure |
| 2 | Oxidation to 5-bromo-1H-3-pyrazolecarboxylic acid | Oxidation with potassium permanganate in acidic aqueous solution at 50–70 °C | 85 | Controlled dropwise addition |
| 3 | Condensation with 2,3-dichloropyridine | Reflux in ethanol with K2CO3 for 18 h | 75 | Formation of pyrazole-pyridine intermediate |
| 4 | N-Ethylation | Reaction with ethyl halide under basic conditions | Variable | Selective N1 alkylation |
| 5 | Introduction of 3-bromo-2-methylpropyl group | Alkylation with 3-bromo-2-methylpropyl halide or via cross-coupling | Variable | Requires optimization |
Reaction Conditions and Reagents
- Oxidizing Agents: Potassium permanganate (KMnO4) is preferred for oxidation steps, added slowly to control reaction rate and avoid over-oxidation.
- Bases: Potassium carbonate (K2CO3) or lithium diisopropylamide (LDA) are used for deprotonation and alkylation steps; LDA requires low temperature (-78 °C) for selectivity.
- Solvents: Ethanol, ethyl acetate, and dimethylformamide (DMF) are commonly used solvents depending on the step.
- Temperature: Reflux temperatures (around 70–90 °C) are typical for condensation and alkylation reactions; low temperatures (-78 °C) are used for sensitive lithiation steps.
Analytical Data Supporting Synthesis
Typical characterization techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substitution patterns and purity. For example, 1H NMR signals for ethyl groups appear as triplets (~1.0 ppm) and quartets (~3.2–3.4 ppm), while brominated alkyl side chains show characteristic multiplets.
- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight; isotopic patterns indicate bromine presence (m/z with 79Br and 81Br isotopes).
- Infrared Spectroscopy (IR): Functional group identification, e.g., C-H stretches, pyrazole ring vibrations, and alkyl halide stretches.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pyrazole ring formation from hydrazine + α,β-unsaturated nitriles | 3-Aminocrotononitrile, hydrazine hydrate | Reflux 60–90 °C, 8–24 h | High yield, straightforward | Requires hydrazine handling precautions |
| Bromination of pyrazole ring | BrCCl2CCl2Br, trifluoroacetic acid | Low temperature, controlled addition | Selective bromination | Use of toxic halogenating agents |
| N-Ethylation | Ethyl bromide, base (K2CO3 or LDA) | Room temp or low temp (-78 °C for LDA) | Selective N1 alkylation | LDA requires cryogenic conditions |
| Side chain alkylation | 3-Bromo-2-methylpropyl bromide, base | Reflux in ethanol or DMF | Direct introduction of bromoalkyl group | Possible side reactions, requires purification |
Research Discoveries and Optimization Notes
- Use of potassium persulfate as an oxidizing agent provides milder conditions and better control compared to KMnO4 in some cases.
- Protection of pyrazole nitrogen during halogenation prevents unwanted side reactions.
- Low temperature lithiation with butyllithium or LDA allows regioselective functionalization but requires specialized equipment and safety measures.
- Direct N-alkylation using ethyl vinyl ether as a protecting group improves yield and selectivity in some pyrazole derivatives.
- Cross-coupling reactions (e.g., Sonogashira) enable introduction of complex substituents on pyrazole rings with good functional group tolerance.
This comprehensive overview synthesizes the main preparation methods for 4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole, emphasizing reaction conditions, reagents, and yields supported by patent and academic literature. The described methods provide a solid foundation for laboratory synthesis and further optimization in research contexts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in the 3-bromo-2-methylpropyl group undergoes nucleophilic substitution, serving as a leaving group. This reactivity arises from the electron-withdrawing pyrazole ring, which activates the carbon-bromine bond for attack by nucleophiles.
Mechanism :
The substitution typically follows SN1 or SN2 pathways , influenced by steric hindrance from the bulky 2-methylpropyl group. SN1 mechanisms are favored in polar protic solvents, while SN2 may occur under less hindered conditions.
Examples :
-
Alcoholysis : Reaction with alcohols (e.g., methanol) under basic or acidic conditions replaces Br with an alkoxide group.
-
Aminolysis : Substitution with amines (e.g., ammonia) yields alkylamine derivatives.
-
Thiolysis : Reaction with thiols forms alkylthio derivatives.
Electrophilic Aromatic Substitution Reactions
The pyrazole ring undergoes electrophilic substitution, particularly at the C-4 position (adjacent to the ethyl group). The ethyl substituent acts as a deactivating, meta-directing group, while the bromoalkyl substituent may influence regioselectivity.
Key Reactions :
-
Nitration : Introduction of nitro groups at the C-4 position using nitrating agents (e.g., HNO₃/H₂SO₄).
-
Sulfonation : Reaction with fuming sulfuric acid adds sulfonic acid groups.
-
Friedel-Crafts Alkylation : Electrophilic alkylation at C-4 using alkyl halides and Lewis acids (e.g., AlCl₃).
Cycloaddition Reactions
The compound may participate in [4+2] cycloaddition reactions (e.g., Diels-Alder) due to the aromaticity of the pyrazole ring. Vinylpyrazoles are known to act as dienes, but the presence of bulky substituents (e.g., ethyl) may sterically hinder such reactions.
Other Reaction Types
-
Oxidation : The ethyl group at C-1 may undergo oxidation to a ketone under strong oxidizing agents (e.g., KMnO₄/H+).
-
Condensation Reactions : The pyrazole’s nitrogen atoms can participate in condensation with carbonyl compounds, though specific examples for this compound are not documented.
Data Table: Reaction Comparison
| Reaction Type | Key Features | Typical Conditions | Products |
|---|---|---|---|
| Nucleophilic Substitution | Bromine as leaving group; SN1/SN2 mechanisms | Polar protic solvents, nucleophiles (e.g., OH⁻, NH₃) | Alkoxylated/aminated derivatives |
| Electrophilic Substitution | C-4 position reactive; deactivating ethyl group | Electrophiles (e.g., HNO₃, SO₃H), Lewis acids | Nitro/sulfonic acid-substituted pyrazoles |
| Cycloaddition | Pyrazole as diene; steric hindrance possible | Dienophiles (e.g., maleic anhydride) | Bicyclic adducts |
Research Findings and Trends
-
Reactivity Modulation : Substituent effects significantly influence reaction outcomes. The bromoalkyl group’s leaving ability and the ethyl group’s directing effects are critical.
-
Synthetic Utility : The compound serves as an intermediate for constructing biologically active molecules (e.g., drugs, agrochemicals) via substitution or coupling reactions.
-
Mechanistic Insights : Experimental studies on analogous pyrazoles highlight the importance of solvent choice and catalysts (e.g., ethylene glycol) in optimizing reaction yields .
Scientific Research Applications
4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
- Substituents :
- 1-position : Ethyl group (–CH₂CH₃).
- 4-position : Branched alkyl chain with a bromine atom (–CH₂–C(CH₃)–Br).
A detailed comparison of structural analogs highlights variations in substituents, molecular weight, and physicochemical properties. Below is a summary of key compounds (Table 1) followed by an analysis of their differences.
Table 1: Structural and Physical Comparison of Pyrazole Derivatives
Structural Variations and Implications
(a) Core Heterocycle Modifications
Pyrazole vs. Dihydropyrazolone :
- The target compound and 4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole retain the aromatic pyrazole core. In contrast, the dihydro-pyrazol-3-one derivatives (e.g., Examples 5.17 and 5.20 ) feature a partially saturated pyrazole ring with a ketone group at the 3-position. This saturation increases planarity and may enhance hydrogen-bonding interactions.
- Triazole Analogs: 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole replaces the pyrazole core with a triazole ring.
(b) Substituent Effects
Halogen Placement :
Aromatic vs. Alkyl Substituents :
- The dihydro-pyrazolones in Examples 5.17 and 5.20 incorporate aryl groups (e.g., 4'-chlorophenyl, 3',5'-dimethylphenyl), which enhance π-π stacking interactions. In contrast, the target compound and 4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole prioritize alkyl/methoxyalkyl chains, favoring hydrophobic interactions.
(c) Physical Properties
Molecular Weight and Polarity :
LC/MS Data :
Biological Activity
4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound 4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole can be synthesized through various methods involving hydrazine derivatives and suitable carbonyl compounds. The synthesis often includes the use of bromoalkanes to introduce the bromine substituent at the desired position on the pyrazole ring. The general synthetic pathway involves:
- Formation of Pyrazole Ring : Reacting hydrazine with appropriate carbonyl compounds.
- Bromination : Introducing the bromo group via electrophilic substitution.
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to 4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Analgesic Properties
Analgesic effects have been documented in several pyrazole derivatives. The compound has been tested in models such as carrageenan-induced paw edema in rats, where it showed promising results comparable to ibuprofen .
Antimicrobial Activity
The antimicrobial potential of pyrazoles has been extensively studied. In vitro tests against various bacterial strains indicated that similar compounds exhibit significant antibacterial activity, with some achieving inhibition zones comparable to established antibiotics . For example, compounds derived from pyrazoles were effective against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anti-inflammatory Effects
A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced edema model. Among them, compounds with bromine substitutions exhibited enhanced activity, suggesting that halogenation may play a role in increasing biological efficacy .
Case Study 2: Antimicrobial Evaluation
In a comparative study, several pyrazole derivatives were tested against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than that of ampicillin, highlighting their potential as new antimicrobial agents .
Research Findings
Q & A
Q. How can the synthesis of 4-(3-Bromo-2-methylpropyl)-1-ethyl-1H-pyrazole be optimized for higher yields?
Methodological Answer: Synthetic optimization often involves iterative adjustments to reaction conditions. For pyrazole derivatives, key parameters include:
- Temperature Control : Gradual warming (e.g., 0°C to 50°C) during azide coupling reactions minimizes side products and improves regioselectivity .
- Catalyst Selection : Trifluoroacetic acid (TFA) can enhance reaction rates by stabilizing intermediates, as demonstrated in triazene-pyrazole hybrid syntheses .
- Purification Techniques : Flash chromatography with gradients (e.g., cyclohexane/ethyl acetate 0–30%) achieves >95% purity .
- Precursor Design : Using halogenated intermediates (e.g., 4-bromobenzyl groups) improves reactivity for subsequent alkylation steps .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR (400–500 MHz) in deuterated chloroform can resolve substituent-specific signals. For example, ethyl groups appear as quartets (δ ~4.28 ppm) and triplets (δ ~1.33 ppm), while bromine’s deshielding effect shifts aromatic protons upfield .
- Mass Spectrometry (MS) : High-resolution EI-MS confirms molecular weight (e.g., observed m/z 349.0169 vs. calculated 349.0169 for C13H12BrN5O2) .
- TLC Monitoring : Rf values (e.g., 0.53 in cyclohexane/ethyl acetate 2:1) ensure reaction progression .
- IR Spectroscopy : Peaks at 2129 cm⁻¹ (azide stretch) and 1681 cm⁻¹ (ester C=O) verify functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in melting points or yields across synthetic protocols?
Methodological Answer: Discrepancies often arise from:
- Crystallization Conditions : Polymorphism can alter melting points. Recrystallization in solvents like dichloromethane/hexane mixtures standardizes crystal packing .
- Impurity Profiles : Low yields (<50%) may stem from unreacted precursors. LC-MS or GC-MS identifies byproducts, guiding column chromatography optimization .
- Moisture Sensitivity : Brominated intermediates (e.g., 3-bromo-2-methylpropyl groups) are hygroscopic; anhydrous conditions (e.g., molecular sieves) improve reproducibility .
Q. What strategies enable regioselective functionalization of the pyrazole ring?
Methodological Answer:
- Electrophilic Substitution : Bromine at the 4-position directs electrophiles to the 5-position via resonance effects. For example, nitration or Suzuki coupling favors the 5-site .
- N-Alkylation : 1-Ethyl groups are introduced using ethyl iodide in DMF with K2CO3 as a base, exploiting the pyrazole nitrogen’s nucleophilicity .
- Cross-Coupling Reactions : Palladium-catalyzed Buchwald-Hartwig amination or Ullmann coupling modifies brominated positions .
Q. How can computational modeling predict the compound’s reactivity or biological activity?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) to predict nucleophilic/electrophilic sites. Fukui indices identify reactive centers for bromine displacement .
- Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., COX-2 for anti-inflammatory studies), leveraging pyrazole’s planar structure for π-π stacking .
- QSAR Studies : Correlate substituent effects (e.g., bromine’s steric bulk) with bioactivity using Hansch parameters .
Q. What are the critical considerations for scaling up laboratory-scale syntheses?
Methodological Answer:
- Solvent Selection : Replace methylene chloride with greener solvents (e.g., ethyl acetate) to reduce toxicity .
- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Cu) minimize metal leaching in cross-coupling steps .
- Safety Protocols : Brominated compounds require explosion-proof equipment (H200 classification) and inert atmospheres (N2/Ar) during large-scale reactions .
Q. How can structural analogs of this compound be designed for SAR studies?
Methodological Answer:
- Bioisosteric Replacement : Swap bromine with CF3 (similar steric bulk) or iodine (enhanced polarizability) to probe electronic effects .
- Heterocycle Fusion : Attach thiadiazole or imidazole rings via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to modulate solubility .
- Pro-drug Derivatives : Introduce ester groups (e.g., ethyl carboxylates) for improved bioavailability, hydrolyzing in vivo to active acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
